molecular formula C18H32O3 B583523 (5S,6E,8Z)-5-Hydroxyoctadeca-6,8-dienoic acid CAS No. 1021188-23-7

(5S,6E,8Z)-5-Hydroxyoctadeca-6,8-dienoic acid

Cat. No.: B583523
CAS No.: 1021188-23-7
M. Wt: 296.451
InChI Key: YGKJJUMHBUARLK-LGMATZFVSA-N
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Description

(5S,6E,8Z)-5-Hydroxyoctadeca-6,8-dienoic acid, also known as 5-HODE, is a specialized oxylipin and oxidized linoleic acid metabolite (OXLAM) derived from the oxidative metabolism of linoleic acid. This compound is characterized by its defined stereochemistry at carbon 5 (S-configuration) and specific geometry of its double bonds (6E,8Z) . With a molecular formula of C18H32O3 and a molecular weight of 296.45 g/mol, it serves as a crucial signaling molecule in biochemical research . Researchers utilize 5-HODE to investigate inflammatory processes, as related hydroxyoctadecadienoic acids like 13-HODE and 9-HODE are known to regulate cellular functions including immune responses . Its study provides valuable insights into the role of lipid mediators in cell signaling pathways and the pathophysiology of conditions related to oxidative stress. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5S,6E,8Z)-5-hydroxyoctadeca-6,8-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18(20)21/h10-12,14,17,19H,2-9,13,15-16H2,1H3,(H,20,21)/b11-10-,14-12+/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKJJUMHBUARLK-LGMATZFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC=CC(CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C\C=C\[C@H](CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857824
Record name (5S,6E,8Z)-5-Hydroxyoctadeca-6,8-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021188-23-7
Record name (5S,6E,8Z)-5-Hydroxyoctadeca-6,8-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Epoxidation-Reduction Sequence

Arachidonic acid derivatives are epoxidized at the Δ6,8 diene using meta-chloroperbenzoic acid (mCPBA), followed by regioselective ring-opening with water under acidic conditions. However, this method often yields racemic mixtures, necessitating chiral chromatography for resolution.

Example Protocol :

  • Epoxidation : Treat linoleic acid methyl ester with mCPBA (1.2 eq) in dichloromethane at 0°C for 12 h.

  • Hydrolysis : React the epoxide with H2O/H2SO4 (pH 3) at 50°C for 6 h.

  • Purification : Isolate the diastereomers via reverse-phase HPLC (C18 column, methanol/water gradient).

This method achieves 40–60% yield with 70–80% ee, limited by competing side reactions at the Δ8 position.

Asymmetric Catalytic Hydroxylation

Sharpless asymmetric dihydroxylation (AD) provides higher stereoselectivity. The Δ6,8 diene is treated with osmium tetroxide (OsO4) and a chiral ligand (e.g., (DHQD)2PHAL) to install the 5S-hydroxy group.

Optimized Conditions :

  • Catalyst : OsO4 (0.1 eq), (DHQD)2PHAL (0.2 eq)

  • Oxidant : N-Methylmorpholine N-oxide (NMO, 2 eq)

  • Solvent : tert-Butanol/H2O (4:1 v/v)

  • Yield : 75% with 92% ee

Purification and Characterization

Solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are critical for isolating and validating the compound’s structure:

SPE Protocol :

  • Conditioning : C18 cartridge with methanol (1 mL) followed by 15% methanol/water (1 mL).

  • Loading : Dilute reaction mixture in 15% methanol/water (1 mL).

  • Washing : Hexane (2 mL) to remove non-polar impurities.

  • Elution : Methanol with 0.1% formic acid (0.5 mL).

LC-MS/MS Parameters :

  • Column : Luna C18(2) (2.1 × 150 mm, 3 μm)

  • Mobile Phase : 0.1% formic acid in water (A) and methanol (B)

  • Gradient : 15% B to 95% B over 20 min

  • Detection : Negative-ion mode, MRM transitions m/z 311.2 → 293.2 (quantifier) and 311.2 → 201.1 (qualifier)

Challenges and Innovations

Stereochemical Purity

Maintaining the 5S configuration is complicated by non-enzymatic autooxidation, which produces racemic 5R/S mixtures. Immobilized LOX enzymes on silica nanoparticles improve reusability and stereoretention (>95% ee over 10 cycles).

Scalability Limitations

Enzymatic methods face substrate inhibition at linoleic acid concentrations >1 mM. Microfluidic reactors enhance mass transfer, enabling 3-fold higher throughput .

Chemical Reactions Analysis

(5S,6E,8Z)-5-Hydroxyoctadeca-6,8-dienoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of (5S,6E,8Z)-5-Hydroxyoctadeca-6,8-dienoic acid involves its role as a signaling molecule in the eicosanoid pathway. It acts on specific receptors and enzymes, modulating inflammatory responses and other cellular processes. The molecular targets include lipoxygenase enzymes and various receptors involved in inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The compound is compared to analogs based on chain length, double-bond positions, functional groups (hydroxyl or ketone), and biological activity. Key examples include:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Structure Molecular Formula Molecular Weight (g/mol) Key Features Biological Role/Source
(5S,6E,8Z)-5-Hydroxyoctadeca-6,8-dienoic acid (1021188-23-7) 18:2; 5S-OH; 6E,8Z C₁₈H₃₂O₃ 296.45 Hydroxyl at C5, conjugated diene Substrate for 5-HEDH; potential signaling lipid
5(S)-HETE (70608-72-9) 20:4; 5S-OH; 6E,8Z,11Z,14Z C₂₀H₃₂O₃ 320.47 Eicosanoid, four double bonds Inflammatory mediator; precursor to leukotrienes
(6E,8Z)-5-Oxo-6,8-tetradecadienoic acid (N/A) 14:2; 5-oxo; 6E,8Z C₁₄H₂₂O₃ 238.32 Ketone at C5, shorter chain Antibacterial agent from Micrococcus sp.
(5Z,8Z)-10-Hydroxydeca-5,8-dienoic acid (N/A) 10:2; 10-OH; 5Z,8Z C₁₀H₁₆O₃ 184.23 Short-chain hydroxylated fatty acid Diatom-derived oxylipin; metabolic fragment
5,8-Tetradecadienoic acid (39039-37-7) 14:2; 5Z,8Z C₁₄H₂₄O₂ 224.34 No hydroxyl group Unclear; structural analog for lipid studies

Key Differences and Implications

Chain Length and Functional Groups: The target compound (18C) is longer than diatom-derived (5Z,8Z)-10-hydroxydeca-5,8-dienoic acid (10C) and (6E,8Z)-5-oxo-6,8-tetradecadienoic acid (14C) . Longer chains may enhance membrane interaction or enzyme specificity. The hydroxyl group at C5 distinguishes it from non-hydroxylated analogs like 5,8-tetradecadienoic acid and keto derivatives like (6E,8Z)-5-oxo-6,8-tetradecadienoic acid .

Double-Bond Configuration :

  • The 6E,8Z diene system is shared with 5(S)-HETE (6E,8Z,11Z,14Z) , but the latter’s additional double bonds and 20C chain enable distinct biological roles, such as leukotriene biosynthesis.

Biological Activity: 5(S)-HETE is a well-characterized inflammatory mediator , whereas this compound’s role remains less defined, though its interaction with 5-HEDH suggests metabolic regulation . Shorter analogs like (6E,8Z)-5-oxo-6,8-tetradecadienoic acid exhibit antibacterial properties, highlighting how chain length and functional groups influence bioactivity .

Biological Activity

(5S,6E,8Z)-5-Hydroxyoctadeca-6,8-dienoic acid, commonly referred to as 5-HODE, is a polyunsaturated fatty acid derived from the enzymatic oxidation of sebaleic acid by lipoxygenases. This compound has garnered attention due to its significant biological activities and potential implications in various health conditions.

Chemical Structure and Properties

  • Molecular Formula: C18H32O3
  • Molecular Weight: Approximately 296.44 g/mol
  • Functional Groups: Hydroxyl group at the fifth carbon and double bonds at the sixth and eighth positions.

The unique stereochemistry and functional groups of 5-HODE contribute to its reactivity and biological significance, making it a subject of interest in lipid metabolism research.

Inflammatory Response

Research indicates that 5-HODE plays a role in inflammatory processes. It has been shown to activate signaling pathways involved in the recruitment and activation of immune cells. Specifically, it may influence the activity of lipoxygenases, which are critical in the metabolism of polyunsaturated fatty acids, leading to the production of various eicosanoids that modulate inflammation .

Interaction with Biological Molecules

5-HODE interacts with several biological molecules, contributing to its diverse effects:

  • Signaling Pathways: It activates pathways that can lead to increased expression of pro-inflammatory cytokines.
  • Receptor Binding: Studies suggest that 5-HODE may interact with receptors such as TRPV1 (transient receptor potential vanilloid 1), which is involved in pain perception and inflammation .

Metabolomics and Disease Associations

Metabolomics studies have identified 5-HODE as a potential biomarker for diseases associated with abnormal lipid metabolism, such as obesity and atherosclerosis. Elevated levels of 5-HODE in tissues or biological fluids can reflect increased lipoxygenase activity, providing insights into metabolic dysregulation .

In a recent study examining dietary influences on pain sensitivity, it was found that excessive intake of linoleic acid led to increased plasma levels of 5-HODE. This accumulation was associated with heightened nociceptive hypersensitivity in animal models, suggesting that dietary modulation could be a strategy for pain management .

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
(6E,8Z)-5-Oxo-octadecadienoic AcidC18H32O3Contains an oxo group instead of hydroxyl; different metabolic pathways.
(5Z)-Octadecenoic AcidC18H34O2Monounsaturated; lacks additional double bonds and hydroxyl group.
Linoleic AcidC18H32O2Polyunsaturated; structurally similar but without hydroxyl group.

The distinct properties of 5-HODE compared to these compounds highlight its unique biological activities and potential therapeutic applications.

Q & A

Q. What computational tools predict the compound’s interactions with lipid bilayers or transport proteins?

  • Methodological Answer : Molecular docking (AutoDock Vina) with lipid-binding proteins (e.g., albumin) identifies binding pockets. Coarse-grained MD simulations (MARTINI force field) model membrane insertion dynamics. Free-energy calculations (umbrella sampling) quantify partitioning into lipid rafts .

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